molecular formula C15H13ClN2O4 B11021340 4-chloro-N-(4-ethoxyphenyl)-2-nitrobenzamide

4-chloro-N-(4-ethoxyphenyl)-2-nitrobenzamide

Cat. No.: B11021340
M. Wt: 320.73 g/mol
InChI Key: MFYPEYNFRSOCHD-UHFFFAOYSA-N
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Description

4-chloro-N-(4-ethoxyphenyl)-2-nitrobenzamide: is a chemical compound with the following properties:

    Chemical Formula: CHClNO

    CAS Number: 196804-03-2

    Molecular Weight: 261.754 g/mol

Preparation Methods

Synthetic Routes: The synthetic route for this compound involves the following steps:

    Nitration: Nitration of 4-chloroaniline (4-chlorobenzenamine) with nitric acid yields 4-chloro-2-nitroaniline.

    Ethoxylation: The resulting 4-chloro-2-nitroaniline is then reacted with ethyl bromide or ethyl iodide to introduce the ethoxy group, forming 4-chloro-N-(4-ethoxyphenyl)-2-nitrobenzamide.

Industrial Production:

Chemical Reactions Analysis

Reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.

    Substitution: The chlorine atom can undergo substitution reactions.

    Other Transformations: Further functionalization can occur via various reactions.

Common Reagents and Conditions:

    Reduction: Tin and hydrochloric acid.

    Substitution: Alkali metal hydroxides or amines.

    Other Reactions: Specific reagents depend on the desired transformation.

Major Products:
  • Reduction yields 4-chloro-N-(4-ethoxyphenyl)-2-aminobenzamide.
  • Substitution reactions lead to various derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential pharmaceutical applications due to its structural features.

    Chemistry: As a building block for more complex molecules.

    Industry: In the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. its molecular targets and pathways are yet to be fully elucidated.

Comparison with Similar Compounds

While there are related compounds, the uniqueness of 4-chloro-N-(4-ethoxyphenyl)-2-nitrobenzamide lies in its specific combination of functional groups.

Properties

Molecular Formula

C15H13ClN2O4

Molecular Weight

320.73 g/mol

IUPAC Name

4-chloro-N-(4-ethoxyphenyl)-2-nitrobenzamide

InChI

InChI=1S/C15H13ClN2O4/c1-2-22-12-6-4-11(5-7-12)17-15(19)13-8-3-10(16)9-14(13)18(20)21/h3-9H,2H2,1H3,(H,17,19)

InChI Key

MFYPEYNFRSOCHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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